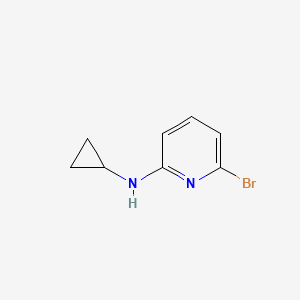

6-Bromo-2-cyclopropylaminopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-N-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNCWXUWAUGKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671674 | |

| Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-20-8 | |

| Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Properties, Synthesis, and Applications

Abstract: 6-Bromo-2-cyclopropylaminopyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural architecture, combining the pharmacologically significant pyridine core with a conformationally constrained cyclopropylamine moiety and a synthetically versatile bromine handle, makes it an invaluable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical properties, outlines robust synthetic and purification protocols, details methods for its analytical characterization, and explores its reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine ring is the second most abundant heterocyclic motif found in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. Similarly, the cyclopropyl group is a widely used "bioisostere" for phenyl rings or bulky alkyl groups, offering a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic profiles.

The convergence of these two privileged structures in this compound creates a powerful synthetic intermediate. The bromine atom at the 6-position serves as a versatile anchor for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. The secondary amine at the 2-position provides another site for functionalization, allowing for the systematic exploration of the chemical space around the pyridine core. This guide aims to be an essential resource for scientists utilizing this high-value compound.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromo-N-cyclopropylpyridin-2-amine | [1] |

| CAS Number | 959237-20-8 | [1][2] |

| Molecular Formula | C₈H₉BrN₂ | [1][3] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Monoisotopic Mass | 211.99491 Da | [2] |

| Heavy Atom Count | 11 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Purification Protocols

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two field-proven methodologies are detailed below.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method leverages the activation of the pyridine ring by the two bromine atoms in the starting material, allowing for a direct and often high-yielding substitution with cyclopropylamine. The reaction is typically performed under elevated temperature and pressure to overcome the activation energy barrier.

Causality: Using 2,6-dibromopyridine as the starting material is advantageous because the electron-withdrawing nature of the bromine atoms and the ring nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The reaction is driven to monosubstitution by controlling stoichiometry and reaction time, as the introduction of the electron-donating aminocyclopropyl group deactivates the ring towards a second substitution.

Detailed Experimental Protocol:

-

To a sealable pressure tube, add 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Et₃N (2.0 eq).

-

Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

-

Seal the vessel tightly and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4][5]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Caption: SNAr Synthetic Workflow.

Method B: Copper-Catalyzed Chan-Lam N-Arylation

This modern synthetic approach offers a milder alternative, utilizing a copper catalyst to couple 2-amino-6-bromopyridine with a cyclopropylboronic acid derivative. This method is particularly valuable for its broad functional group tolerance.[6]

Causality: The Chan-Lam reaction proceeds through a catalytic cycle involving a Cu(II) species. The copper catalyst coordinates with the amine nucleophile, followed by transmetalation with the cyclopropylboronic acid. Reductive elimination then forms the desired C-N bond and regenerates the active catalyst. The use of an oxidant (often atmospheric oxygen) is crucial to maintain the copper in its active oxidation state.[6][7]

Detailed Experimental Protocol:

-

To a round-bottom flask, add 2-amino-6-bromopyridine (1.0 eq), potassium cyclopropyltrifluoroborate or cyclopropylboronic acid (1.5 eq), Cu(OAc)₂ (10-20 mol%), and a ligand such as 1,10-phenanthroline (10-20 mol%).[6]

-

Add a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add a base, for example, Na₂CO₃ or NaHCO₃ (2.0 eq).[7]

-

Stir the reaction mixture vigorously under an atmosphere of air or oxygen (using a balloon) at room temperature to 40 °C for 16-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

-

Concentrate the filtrate and purify the residue by flash column chromatography as described in Method A.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. The following data represent the expected spectroscopic signatures for this compound.[8]

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (~6.0-7.5 ppm), typically exhibiting doublet and triplet splitting patterns characteristic of a 2,6-disubstituted pyridine. Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O. Cyclopropyl Protons: Complex multiplets in the aliphatic region (~0.5-3.0 ppm) for the CH and CH₂ groups of the cyclopropyl ring.[4] |

| ¹³C NMR | Pyridine Carbons: Six distinct signals in the aromatic region (~100-160 ppm). Cyclopropyl Carbons: Signals in the upfield aliphatic region (~5-30 ppm). |

| IR Spectroscopy | N-H Stretch: A characteristic absorption band around 3200-3400 cm⁻¹. C-H Stretch: Bands for aromatic C-H (~3000-3100 cm⁻¹) and aliphatic C-H (~2850-3000 cm⁻¹). C=C/C=N Stretch: Strong absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.[9][10] |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak. A characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2), separated by 2 m/z units, confirming the presence of a single bromine atom.[3] |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular frameworks.

Caption: Key Reactivity Sites of the Molecule.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the 6-position, providing a powerful strategy for library synthesis and lead optimization.[11]

-

N-Functionalization: The secondary amine is nucleophilic and can be functionalized through various reactions such as acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or reductive amination.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule and can serve as a coordination site for metal catalysts or as a proton acceptor.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

| Hazard Information | GHS Classification & Precautionary Statements |

| Pictogram(s) | |

| Signal Word | Danger [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[12][13][14] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14] Keep away from incompatible materials such as strong oxidizing agents.[15] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that empowers chemists to efficiently access novel and structurally complex molecules. Its combination of a privileged heterocyclic core, a conformationally rigid substituent, and a versatile synthetic handle makes it an indispensable tool in the pursuit of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is the foundation for its successful application in research and development.

References

-

PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]

-

Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-bromopyridine.

-

ResearchGate. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9BrN2). Retrieved from [Link]

-

Sandford, C., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. Retrieved from [Link]

-

Hammer, A., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Any advice on the preparation of 2-amino-6-bromopyridine. Retrieved from [Link]

-

Wiley. (n.d.). 6-Bromo-2-picoline. SpectraBase. Retrieved from [Link]

-

Qin, W., et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. Retrieved from [Link]

-

Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

Goldstein, D. M., et al. (2011). Discovery of ... highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]

-

Spectroscopy@IKU. (2025). Single-Crystal Polarized Raman Spectra of 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

Bénard, S., et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. Retrieved from [Link]

Sources

- 1. 959237-20-8|6-Bromo-N-cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C8H9BrN2) [pubchemlite.lcsb.uni.lu]

- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 5. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines," by Stephanie E. Carter [digitalcommons.georgiasouthern.edu]

- 6. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.sciencepg.com [article.sciencepg.com]

- 9. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine

CAS Number: 959237-20-8

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Introduction

6-Bromo-2-cyclopropylaminopyridine is a halogenated aminopyridine derivative that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a pyridine core, a bromine atom, and a cyclopropylamino moiety, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the presence of a bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The cyclopropyl group, a bioisostere for larger alkyl groups, can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound, with a particular focus on its relevance to the development of novel therapeutics.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 959237-20-8 | [1] |

| Molecular Formula | C₈H₉BrN₂ | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Exact Mass | 211.99491 u | [1] |

| Monoisotopic Mass | 211.99491 u | [1] |

| Heavy Atom Count | 11 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering high yields and broad substrate scope under relatively mild conditions. The choice of this method is predicated on its efficiency and reliability for coupling aryl halides with amines.[2]

The logical pathway for the synthesis involves the coupling of 2,6-dibromopyridine with cyclopropylamine. The selectivity of the reaction, favoring mono-amination over di-amination, can be controlled by careful manipulation of the reaction conditions, such as the stoichiometry of the reactants and the reaction time.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Based on Buchwald-Hartwig Amination)

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of 2-bromopyridines.[3][4]

Materials:

-

2,6-Dibromopyridine

-

Cyclopropylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add 2,6-dibromopyridine (1.0 eq), (±)-BINAP (0.03 eq), and Pd₂(dba)₃ (0.015 eq).

-

Reagent Addition: In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq).

-

Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the addition of cyclopropylamine (1.1 eq).

-

Reaction: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.

Spectroscopic Characterization

Accurate structural elucidation is critical for ensuring the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound. Experimental data for this compound can be obtained from suppliers such as BLD Pharm.[5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublet, triplet, or doublet of doublets) will be indicative of their relative positions.

-

Cyclopropyl Protons: A complex multiplet in the aliphatic region (typically δ 0.5-1.0 ppm) for the four protons of the cyclopropyl ring.

-

Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and may exchange with D₂O.

-

Cyclopropyl CH Proton: A multiplet for the single proton attached to the nitrogen and the cyclopropyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

-

Pyridine Carbons: Five signals in the downfield region (typically δ 100-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon bearing the bromine atom will be significantly shifted.

-

Cyclopropyl Carbons: Two signals in the upfield region (typically δ 5-30 ppm) for the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A weak absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak will be observed at m/z = 212 and 214.

-

Fragmentation: Common fragmentation pathways may include loss of the cyclopropyl group or the bromine atom.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors.[6][7][8] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.

The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common binding motif for this class of inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the surrounding binding site and optimization of potency and selectivity. The cyclopropyl group can confer favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability.

Caption: Potential role of this compound derivatives in kinase inhibition.

Aminopyridine and aminopyrimidine derivatives have shown promise as inhibitors of various kinases, including:

-

Janus Kinase 2 (JAK2): Involved in cytokine signaling pathways that regulate hematopoiesis and immune responses.

-

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Plays a role in inflammation, cell migration, and metabolism.[7]

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors of these targets are being explored as a strategy to overcome drug resistance in cancer.[8]

The versatility of the 6-bromo-2-aminopyridine scaffold allows for the generation of libraries of analogues for screening against a wide range of kinase targets, facilitating the discovery of novel and selective therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally similar compounds such as 2-bromopyridine and 2-amino-6-bromopyridine.[6][7][8]

-

Hazard Classification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[7] Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Store locked up.

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Buchwald-Hartwig amination, coupled with the potential for diverse functionalization at the bromine position, makes it an attractive starting point for the development of novel therapeutics. The embedded 2-aminopyridine scaffold provides a strong foundation for designing potent and selective kinase inhibitors. This in-depth guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their research endeavors, from synthesis and characterization to its application in the pursuit of new medicines.

References

- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.

- PubMed. (2018, April 12). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.

- ResearchGate. (2016, February). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.

- PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.

- Wikipedia. Buchwald–Hartwig amination.

- PubChemLite. This compound (C8H9BrN2).

- ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- The Royal Society of Chemistry. Supporting Information.

- BLD Pharm. 959237-20-8|6-Bromo-N-cyclopropylpyridin-2-amine.

- PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

- University of Groningen research portal. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from University of Groningen research portal.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- ChemicalBook. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

- The Royal Society of Chemistry. Supporting Information.

- FUJIFILM Wako Chemicals. SAFETY DATA SHEET.

- ResearchGate. (2023, December 29). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- CymitQuimica. 2-Amino-6-bromopyridine.

- ECHEMI. 959237-20-8, this compound Formula.

- Benchchem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy.

- MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor.

- PubChem. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine.

- PubMed Central. (2020, October 14). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors.

- ResearchGate. (2008). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.

- ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylaminopyridine, a key heterocyclic building block in modern medicinal chemistry. The document details the molecule's core physicochemical properties, centered on its precise molecular weight. It further elucidates a robust synthetic pathway, offering mechanistic insights into the reaction. Finally, it explores the compound's application as a crucial intermediate in the development of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Physicochemical Properties

This compound is a substituted pyridine derivative valued for its specific structural features, which are leveraged in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the cyclopropylamino group can influence solubility, metabolic stability, and target binding affinity.

Accurate characterization of its physical and chemical properties is the foundation of its effective use in synthesis. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Monoisotopic Mass | 211.99491 Da | [1][3] |

| Molecular Formula | C₈H₉BrN₂ | [2][3] |

| CAS Number | 959237-20-8 | [2][4] |

| Canonical SMILES | C1CC1NC2=NC(=CC=C2)Br | [3] |

| InChIKey | OTNCWXUWAUGKSD-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.7 | [3] |

| Appearance | Solid (form varies) | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 2-amino-substituted pyridines from corresponding 2-halopyridines is a fundamental transformation in heterocyclic chemistry. For this compound, a common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromopyridine and cyclopropylamine.

Synthetic Workflow: Selective Monoamination

The key challenge in this synthesis is achieving selective mono-substitution over di-substitution. By controlling stoichiometry and reaction conditions, one amine can be introduced, leaving the second bromine atom intact for subsequent chemical modifications. A microwave-assisted protocol has been shown to be highly efficient for this type of transformation.[5]

Caption: Workflow for the selective synthesis of this compound.

Mechanistic Rationale

The choice of a microwave-assisted reaction in water is driven by several factors. Microwave irradiation significantly accelerates the reaction rate, reducing reaction times from days to hours.[5] Water, as a solvent, is not only environmentally benign but also effective for this class of reaction. The reaction proceeds via a Meisenheimer-like intermediate, where the cyclopropylamine acts as a nucleophile, attacking the C2 position of the 2,6-dibromopyridine ring. The electron-withdrawing nature of the ring nitrogen and the second bromine atom activates the ring towards this nucleophilic attack. The use of a single equivalent of the amine favors the desired mono-amination product.

Applications in Medicinal Chemistry

Heterocyclic compounds, particularly pyridine derivatives, form the structural core of a vast number of pharmaceutical agents.[6] this compound serves as a versatile intermediate, combining the reactivity of a bromo-substituent with the desirable physicochemical properties imparted by the cyclopropylamine moiety. The cyclopropyl group is a well-known "bioisostere" for larger or more metabolically labile groups, often improving metabolic stability and binding affinity.[7]

Role as a Synthetic Intermediate

The primary utility of this compound is as a building block. The remaining bromine atom at the 6-position is a prime site for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of diverse chemical functionalities.

Caption: General scheme for the use of the title compound in drug discovery.

This two-step synthetic strategy (amination followed by cross-coupling) is a powerful approach in modern drug discovery, enabling the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. Fused pyrimidine systems, which can be accessed from such intermediates, have shown a wide range of biological activities, including use as kinase inhibitors and anti-infective agents.[8]

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is a representative example adapted from methodologies for the selective monoamination of dihalopyridines.[5]

Disclaimer: This protocol must be performed by trained personnel in a suitable laboratory environment with all appropriate safety precautions.

Materials & Reagents:

-

2,6-Dibromopyridine

-

Cyclopropylamine

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Microwave synthesis vials

-

Biotage Initiator or similar scientific microwave reactor

Procedure:

-

Reaction Setup: To a 10 mL microwave vial, add 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.0-1.1 eq), and deionized water to achieve a concentration of ~0.5 M.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 180°C for 2.5 hours.

-

Causality Note: The high temperature and pressure achieved in the sealed vessel dramatically accelerate the SNAr reaction, which would be sluggish under conventional heating.

-

-

Workup & Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Trustworthiness Note: This washing sequence removes any unreacted starting materials and aqueous-soluble byproducts, ensuring a cleaner sample for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight.

References

-

This compound (C8H9BrN2) - PubChemLite. PubChemLite. [Link]

-

6-Bromo-2,2'-bipyridine - [B53507] - Synthonix. Synthonix. [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Digital Commons@Georgia Southern. Georgia Southern University. [Link]

-

(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. ResearchGate. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Atlantis Press. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. National Institutes of Health. [Link]

-

Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 - NIH. National Institutes of Health. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Longdom Publishing. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 959237-20-8|6-Bromo-N-cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H9BrN2) [pubchemlite.lcsb.uni.lu]

- 4. parchem.com [parchem.com]

- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mediresonline.org [mediresonline.org]

- 7. longdom.org [longdom.org]

- 8. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Synthesis, Characterization, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylaminopyridine, a key heterocyclic building block in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic protocol, analytical characterization, and its strategic application in the synthesis of bioactive molecules, particularly kinase inhibitors.

Introduction: The Significance of the Aminopyridine Scaffold

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The 2-aminopyridine moiety, in particular, is a privileged scaffold, known for its ability to form key hydrogen bond interactions with protein targets. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the strategic elaboration of the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. The cyclopropyl group at the 2-amino position can impart favorable metabolic stability and conformational rigidity, making this compound a valuable intermediate in the design of novel therapeutics.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key structural and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂ | PubChem[2] |

| Molecular Weight | 213.07 g/mol | ECHEMI[3] |

| Monoisotopic Mass | 211.99491 Da | ECHEMI[3] |

| XlogP (predicted) | 2.7 | PubChem[2] |

| Heavy Atom Count | 11 | ECHEMI[3] |

| Rotatable Bond Count | 2 | ECHEMI[3] |

| SMILES | C1CC1NC2=NC(=CC=C2)Br | PubChem[2] |

| InChI | InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11) | PubChem[2] |

| CAS Number | 959237-20-8 | Parchem[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2,6-dibromopyridine with cyclopropylamine. This method is analogous to the synthesis of other 2-bromo-6-alkylaminopyridines, which often proceeds under elevated temperature and pressure.[5]

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of related aminopyridines.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

2,6-Dibromopyridine

-

Cyclopropylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a pressure tube, add 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.2 eq), and potassium carbonate (1.5 eq).

-

Add a suitable solvent such as DMSO.

-

Seal the pressure tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

-

Pressure Tube: The use of a sealed pressure tube allows the reaction to be performed at temperatures above the boiling point of the solvent and reagents, which is often necessary to drive the nucleophilic aromatic substitution on the deactivated pyridine ring.[5]

-

Potassium Carbonate: This base is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

DMSO: A polar aprotic solvent like DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the SNAr reaction.

Analytical Characterization

Due to the limited availability of public experimental data, this section provides predicted spectral data for this compound. These predictions serve as a valuable reference for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Pyridine H-4 |

| ~6.70 | d | 1H | Pyridine H-5 |

| ~6.40 | d | 1H | Pyridine H-3 |

| ~5.0 (broad s) | s | 1H | NH |

| ~2.60 | m | 1H | Cyclopropyl CH |

| ~0.80 | m | 2H | Cyclopropyl CH₂ |

| ~0.50 | m | 2H | Cyclopropyl CH₂ |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ) [ppm] | Assignment |

| ~159 | C2 (C-N) |

| ~140 | C6 (C-Br) |

| ~139 | C4 |

| ~110 | C5 |

| ~105 | C3 |

| ~24 | Cyclopropyl CH |

| ~7 | Cyclopropyl CH₂ |

Disclaimer: NMR data is predicted and should be confirmed with experimental results.[6]

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrum Data: [2]

| Adduct | m/z |

| [M+H]⁺ | 213.00218 / 215.00013 |

| [M+Na]⁺ | 234.98412 / 236.98207 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3300 | N-H stretching (secondary amine) |

| ~3100-3000 | C-H stretching (aromatic and cyclopropyl) |

| ~1600, 1570, 1450 | C=C and C=N stretching (pyridine ring) |

| ~1300-1200 | C-N stretching |

| ~600-500 | C-Br stretching |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[7] The 2-aminopyridine scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase ATP-binding site. The bromine atom at the 6-position allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to target other regions of the ATP-binding pocket and achieve high potency and selectivity.[8]

Role in Kinase Inhibitor Design

The general strategy for utilizing this compound in the synthesis of kinase inhibitors is illustrated in the workflow below.

Caption: General workflow for kinase inhibitor development.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis from readily available starting materials and the presence of a versatile bromine handle make it an attractive intermediate for the development of novel therapeutic agents. The 2-cyclopropylaminopyridine scaffold is particularly well-suited for the design of kinase inhibitors, offering a combination of favorable binding interactions and metabolic stability. This technical guide provides a foundation for researchers to synthesize, characterize, and utilize this valuable compound in their drug discovery programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

-

ResearchGate. (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. [Link]

- Google Patents. US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). [Link]

-

PubMed. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. [Link]

-

PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

PubMed. Development of specific Rho-kinase inhibitors and their clinical application. [Link]

-

SpectraBase. 6-Bromo-2-picoline. [Link]

-

PubMed Central. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

-

ResearchGate. (PDF) A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. [Link]

-

ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

-

PubMed. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-bromo-. [Link]

-

National Institute of Standards and Technology. 6-Bromoquinaldine. [Link]

-

MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]

-

SpectraBase. 6-Bromo-N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. Special Issue : New Advances in the Development of Kinase Inhibitors. [Link]

-

PubMed. Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors to overcome secondary mutants. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. PubChemLite - this compound (C8H9BrN2) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. parchem.com [parchem.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-cyclopropylaminopyridine

This guide provides a comprehensive technical overview for the synthesis of 6-bromo-2-cyclopropylaminopyridine, a key intermediate in pharmaceutical and materials science research. Two robust and strategic pathways are detailed: a modern microwave-assisted Nucleophilic Aromatic Substitution (SNA_r) and the palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and comparative analysis to inform experimental design and execution.

Introduction

This compound is a valuable substituted pyridine derivative. The strategic placement of the bromine atom and the cyclopropylamino group makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The selective synthesis of this compound, particularly the mono-substitution of a di-halogenated precursor, is a common challenge in organic synthesis. This guide elucidates two effective methods to achieve this transformation with high selectivity and yield.

Strategic Synthesis Pathways

The synthesis of this compound primarily commences from the readily available starting material, 2,6-dibromopyridine. The key transformation is the selective mono-amination of the pyridine ring. The two positions (2 and 6) of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom.[1][2]

Two principal strategies have proven effective for this transformation:

-

Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r): This modern approach utilizes microwave irradiation to accelerate the reaction between 2,6-dibromopyridine and cyclopropylamine, often in an aqueous medium. This method is lauded for its efficiency, selectivity, and scalability.[3]

-

Buchwald-Hartwig Amination: A cornerstone of modern C-N bond formation, this palladium-catalyzed cross-coupling reaction offers a reliable and versatile route to the target compound.[4][5]

The choice between these pathways may depend on available equipment, desired scale, and tolerance for metal catalysts in the final product.

Pathway 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r)

This pathway is presented as the primary recommendation due to its operational simplicity, rapid reaction times, and high selectivity for mono-amination. The use of microwave irradiation significantly enhances the reaction rate, allowing for a more efficient process compared to conventional heating.[3]

Mechanistic Rationale

The reaction proceeds via a classical SNA_r mechanism. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. Cyclopropylamine, acting as the nucleophile, attacks one of the carbon atoms bearing a bromine atom, forming a Meisenheimer-like intermediate. The subsequent departure of the bromide ion restores the aromaticity of the pyridine ring, yielding the desired product. The use of an excess of the amine and controlled reaction conditions are crucial to favor mono-substitution over the di-substituted product.[1][2]

Caption: Generalized SNA_r workflow.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the selective monoamination of 2,6-dibromopyridine with primary amines using microwave irradiation.[3]

Materials and Equipment:

-

2,6-Dibromopyridine (1.0 eq.)

-

Cyclopropylamine (6.0 eq.)

-

Deionized water

-

Microwave synthesizer with sealed vessels

-

Rotary evaporator

-

Bulb-to-bulb distillation apparatus or flash chromatography system

-

Standard laboratory glassware

Procedure:

-

To a microwave reactor vessel, add 2,6-dibromopyridine (1.0 eq.) and deionized water.

-

Add cyclopropylamine (6.0 eq.) to the vessel.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 150-200 °C for 2.5 hours. The internal pressure should be monitored.

-

After the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by bulb-to-bulb distillation or flash column chromatography on silica gel to yield this compound.

Expected Results and Characterization

| Parameter | Expected Value/Data |

| Yield | 65-85% (based on analogous reactions)[3] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (Predicted) | Signals corresponding to the pyridine ring protons, the cyclopropyl group protons, and the N-H proton. |

| ¹³C NMR (Predicted) | Signals for the five distinct carbon atoms of the pyridine ring and the three carbon atoms of the cyclopropyl group. |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile alternative for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction is well-suited for the formation of C-N bonds with a broad substrate scope.[4][5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2,6-dibromopyridine to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Cyclopropylamine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst for the next cycle.[5]

The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.[6]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of bromopyridines.[7]

Materials and Equipment:

-

2,6-Dibromopyridine (1.0 eq.)

-

Cyclopropylamine (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (catalyst)

-

A suitable phosphine ligand (e.g., BINAP, XPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane (solvent)

-

Schlenk flask or similar apparatus for inert atmosphere reactions

-

Standard workup and purification equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add 2,6-dibromopyridine (1.0 eq.) and the anhydrous solvent.

-

Add cyclopropylamine (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Comparison of Synthesis Pathways

| Feature | Microwave-Assisted SNA_r | Buchwald-Hartwig Amination |

| Catalyst | None (or optionally Cu-catalyzed)[8] | Palladium-based[4] |

| Reaction Time | Typically shorter (2-3 hours)[3] | Can be longer (4-24 hours)[7] |

| Temperature | Higher (150-200 °C)[3] | Generally lower (80-110 °C)[7] |

| Solvent | Often water or polar aprotic solvents[3] | Anhydrous toluene or dioxane[7] |

| Selectivity | High for mono-amination[3] | Generally good, but can depend on ligand and conditions |

| Cost | Potentially lower (no precious metal catalyst) | Higher due to palladium catalyst and ligands |

| Workup | Generally straightforward | May require removal of catalyst residues |

Conclusion

Both the microwave-assisted Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent effective and reliable methods for the synthesis of this compound from 2,6-dibromopyridine. The choice of method will be dictated by the specific requirements of the research, including available equipment, scale, and cost considerations. The microwave-assisted SNA_r offers a rapid and metal-free (or copper-catalyzed) approach, while the Buchwald-Hartwig amination provides a well-established and highly versatile alternative. Careful optimization of the reaction conditions for either pathway will be key to achieving high yields and purity of the desired product.

References

- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin

-

Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

This compound (C8H9BrN2). PubChem. [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]

-

A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. MDPI. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Nucleophilic Aromatic Substitution. Wikipedia. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. US6252061B1 - Process for the production of 2-halo-6-aminopurine derivatives - Google Patents [patents.google.com]

- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Bromo-2-cyclopropylaminopyridine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2-cyclopropylaminopyridine, a key intermediate in pharmaceutical research and development. The structural elucidation of this compound is paramount for ensuring the integrity and purity of downstream products. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles of spectral interpretation and providing robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a well-defined structure amenable to detailed spectroscopic characterization. The molecule incorporates a brominated pyridine ring, a secondary amine linker, and a cyclopropyl moiety. Each of these functional groups gives rise to distinct signals in NMR, IR, and MS analyses, allowing for unambiguous identification and purity assessment.

Molecular Formula: C₈H₉BrN₂ Molecular Weight: 213.08 g/mol Structure:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-N bonds, C=C and C=N bonds of the pyridine ring, and the C-Br bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic & Cyclopropyl |

| 2850 - 3000 | C-H Stretch | Cyclopropyl |

| 1580 - 1610 | C=C & C=N Stretch | Pyridine Ring |

| 1450 - 1550 | C=C & C=N Stretch | Pyridine Ring |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

| 1000 - 1100 | C-Br Stretch | Bromo-aromatic |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule. [1]

Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. [2]

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 212/214 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 197/199 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl group (rearrangement). |

| 171/173 | [M - C₃H₄]⁺ | Loss of cyclopropene. |

| 133 | [M - Br]⁺ | Loss of a bromine radical. |

Note: The relative intensities of the fragment ions will depend on the ionization technique used.

PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful for ion mobility-mass spectrometry studies. [3]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 213.00218 | 137.7 |

| [M+Na]⁺ | 234.98412 | 150.7 |

Experimental Protocol for ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Caption: Workflow for ESI-MS data acquisition.

Conclusion

References

-

The Royal Society of Chemistry. Supplementary Information for General. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. This compound (C8H9BrN2). [Link]

-

National Institutes of Health (NIH). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Semantic Scholar. Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]

-

CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]

-

ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]

-

Michigan State University Chemistry. Infrared Spectroscopy. [Link]

-

SpectraBase. 6-Bromo-2-picoline. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [https://openstax.org/books/organic-chemistry/pages/13-13-uses-of-13c-nmr-spectroscopy]([Link] spectroscopy)

-

NIST WebBook. 6-Bromoquinaldine. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. [Link]

-

SpectraBase. 5-Bromo-2-nitropyridine - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 6-Bromo-N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. PubChemLite - this compound (C8H9BrN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-cyclopropylaminopyridine in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility of 6-Bromo-2-cyclopropylaminopyridine. In the absence of publicly available empirical data for this specific molecule[1], this document establishes a robust theoretical solubility profile based on first principles of its molecular structure. Furthermore, it delivers field-proven, detailed experimental protocols to enable researchers, scientists, and drug development professionals to quantitatively determine its solubility in various organic solvents. This guide serves as a foundational resource for informed decision-making in experimental design, process chemistry, and formulation development.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₈H₉BrN₂, is a substituted pyridine derivative. Its structure incorporates a pyridine core, a bromine atom, and a cyclopropylamino group. Such heterocyclic compounds are staples in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, process development, and purification strategies[2][3]. Understanding how this molecule interacts with and dissolves in various organic solvents is a prerequisite for its successful application.

A review of scientific literature and chemical databases indicates a lack of published quantitative solubility data for this compound[1]. Therefore, this guide provides the theoretical framework and practical methodology required to generate this crucial dataset.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a predictive framework. The molecular structure of this compound presents several key features that dictate its solubility.

-

Pyridine Ring: The core is an aromatic, polar heterocyclic ring. The nitrogen atom possesses a lone pair of electrons that is not delocalized within the aromatic system, making it a hydrogen bond acceptor and imparting basicity[4]. This feature promotes solubility in polar solvents.

-

Cyclopropylamino Group (-NH-C₃H₅): This is the most significant functional group for determining solubility. The secondary amine's N-H bond can act as a hydrogen bond donor , while the nitrogen's lone pair serves as a hydrogen bond acceptor . This dual capability allows for strong interactions with both polar protic and polar aprotic solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecule's overall molecular weight and polarizability. The C-Br bond is polar, allowing for dipole-dipole interactions which contribute favorably to dissolution in polar solvents.

-

Hydrocarbon Moieties: The aromatic ring and the cyclopropyl group introduce nonpolar character, which allows for van der Waals interactions with less polar solvents.

Based on this structural analysis, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol). Strong dipole-dipole interactions and hydrogen bonding (both donating and accepting) would drive dissolution.

-

Moderate Solubility: Likely in solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane). The balance between the polar functional groups and the nonpolar hydrocarbon structure will govern the extent of solubility.

-

Low Solubility: Predicted in nonpolar solvents (e.g., Hexane, Toluene, Cyclohexane). The energy required to break the strong solute-solute interactions (from hydrogen bonding and dipole forces) would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

The following diagram illustrates the relationship between the molecule's functional groups and their potential interactions with different classes of solvents.

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable, quantitative data, the thermodynamic solubility must be determined. This represents the true equilibrium concentration of the solute in a solvent at a given temperature and pressure. The shake-flask method, originally detailed by Higuchi and Connors, remains the gold standard for this measurement due to its accuracy and reliability[5].

Step-by-Step Methodology: Shake-Flask Equilibrium Method

This protocol is designed to be a self-validating system, ensuring that equilibrium is truly achieved.

-

Preparation:

-

Accurately weigh approximately 10-20 mg of solid this compound into several 4 mL glass vials.

-

Dispense a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial. The amount of solid should be sufficient to ensure an excess remains undissolved at equilibrium.

-

Include control vials (solute only, solvent only) to check for degradation or interference.

-

-

Equilibration:

-

Seal the vials tightly with PTFE-lined caps.

-

Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. A 48-72 hour period is typical. To validate the equilibrium point, samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) while maintaining the temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Immediately dispense the aliquot into a pre-weighed volumetric flask and record the mass.

-

Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical method. Perform a large, accurate dilution (e.g., 100-fold or 1000-fold) to minimize errors.

-

-